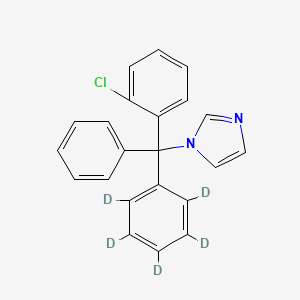

Clotrimazole-d5

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Clotrimazol-d5 ist eine deuteriummarkierte Version von Clotrimazol, einem Imidazol-Derivat, das für seine antimykotischen Eigenschaften bekannt ist. Die Deuteriummarkierung beinhaltet den Austausch von Wasserstoffatomen durch Deuterium, ein stabiles Isotop von Wasserstoff. Diese Modifikation wird hauptsächlich in der wissenschaftlichen Forschung verwendet, um die Pharmakokinetik und Stoffwechselwege von Clotrimazol zu untersuchen, ohne seine biologische Aktivität zu verändern .

Wissenschaftliche Forschungsanwendungen

Clotrimazol-d5 wird in der wissenschaftlichen Forschung aufgrund seiner stabilen isotopen Markierung, die eine präzise Verfolgung in verschiedenen Studien ermöglicht, ausgiebig eingesetzt. Seine Anwendungen umfassen:

Pharmakokinetik: Verwendung zur Untersuchung der Absorption, Verteilung, des Metabolismus und der Ausscheidung von Clotrimazol in biologischen Systemen.

Analyse von Stoffwechselwegen: Hilft bei der Identifizierung von Stoffwechselwegen und -zwischenprodukten von Clotrimazol im Körper.

Arzneimittelentwicklung: Als interner Standard in der Massenspektrometrie zur Quantifizierung von Clotrimazol in pharmazeutischen Formulierungen verwendet.

Biologische Studien: In der Forschung zu antimykotischen Mechanismen und der Hemmung von Cytochrom-P450-Enzymen eingesetzt.

Industrielle Anwendungen: Verwendung bei der Entwicklung von antimykotischen Beschichtungen und Behandlungen für verschiedene Materialien.

Wirkmechanismus

Clotrimazol-d5 übt seine Wirkung aus, indem es die Synthese von Ergosterol, einer wichtigen Komponente der Zellmembranen von Pilzen, hemmt. Diese Hemmung stört die Integrität der Membran, was zu Zelllyse und Tod führt. Die Verbindung zielt auf das Cytochrom-P450-Enzym, speziell Lanosterol-14α-Demethylase, das für die Ergosterolsynthese essentiell ist .

Wirkmechanismus

Target of Action

Clotrimazole-d5, like its parent compound Clotrimazole, is a broad-spectrum antimycotic drug . Its primary target is the enzyme CYP51A1 , which plays a crucial role in the biosynthesis of ergosterol . Ergosterol is an essential component of fungal cell membranes, and its disruption leads to the inhibition of fungal growth .

Mode of Action

This compound interacts with its target, CYP51A1, by inhibiting the demethylation of 14 alpha lanosterol . This inhibition disrupts the biosynthesis of ergosterol, leading to a damaged permeability barrier in the fungal cytoplasmic membrane . The result is a fungistatic effect, where the growth of the fungus is inhibited .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the ergosterol biosynthesis pathway . By inhibiting the enzyme CYP51A1, this compound prevents the conversion of lanosterol to ergosterol . This disruption affects the integrity of the fungal cell membrane, leading to increased cell wall leakiness and the leaking of cell contents .

Pharmacokinetics

It can be inferred that like clotrimazole, it is likely to be well-tolerated with few side effects . More research would be needed to provide a detailed outline of the compound’s ADME properties and their impact on bioavailability.

Result of Action

The molecular and cellular effects of this compound’s action primarily involve the disruption of the fungal cell membrane. This disruption leads to increased cell wall leakiness and the leaking of cell contents . Additionally, because ergosterol directly stimulates the growth of fungal cells in a hormone-like fashion, the rapid onset of these events results in a dose- and time-dependent fungistatic effect .

Action Environment

It is known that clotrimazole is readily degradable by acids , which suggests that the pH of the environment could potentially influence the action of this compound

Safety and Hazards

Zukünftige Richtungen

Clotrimazole has become a drug of interest in treating several other diseases such as sickle cell disease, malaria, and some cancers . It has also been combined with other molecules, such as metals, to produce clotrimazole complexes that show improved pharmacological efficacy . Moreover, several new, modified-release pharmaceutical formulations are also undergoing development .

Biochemische Analyse

Biochemical Properties

Clotrimazole-d5, like Clotrimazole, is active against a variety of fungi, including Candida albicans, Aspergillus fumigatus, Saccharomyces cerevisiae, Cryptococcus neoformans, Trichophyton mentagrophytes, and Microsporum canis . It displays fungistatic antimycotic activity by targeting the biosynthesis of ergosterol, thereby inhibiting fungal growth .

Cellular Effects

This compound affects various types of cells and cellular processes. It inhibits the voltage-gated potassium channel Kv1.3 and the intermediate conductance calcium-activated potassium channel (IKCa1/KCa3.1), and decreases proliferation of HaCaT keratinocytes .

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with acidic or electrophilic species present in biological target molecules via its nonsubstituted nitrogen . It exerts its effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

Clotrimazole, the parent compound, is a well-tolerated product with few side effects .

Dosage Effects in Animal Models

Topical application of Clotrimazole (1%) reduces oxazolone-induced ear swelling in an oxazolone-sensitized mouse model of delayed-type hypersensitivity .

Metabolic Pathways

This compound is likely involved in similar metabolic pathways as Clotrimazole, which targets the biosynthesis of ergosterol .

Transport and Distribution

Clotrimazole is known to interact with certain Gram-positive bacteria .

Subcellular Localization

Clotrimazole is known to mediate electron transfer reactions in biological systems .

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von Clotrimazol-d5 beinhaltet die Deuterierung von Clotrimazol. Dieser Prozess beginnt typischerweise mit der Herstellung von deuteriertem Benzylchlorid, das dann unter bestimmten Bedingungen mit Imidazol umgesetzt wird, um Clotrimazol-d5 zu bilden. Die Reaktionsbedingungen umfassen oft die Verwendung von deuterierten Lösungsmitteln und Katalysatoren, um die Einarbeitung von Deuteriumatomen zu gewährleisten.

Herstellung von deuteriertem Benzylchlorid: Benzylchlorid wird mit Deuteriumgas in Gegenwart eines Palladiumkatalysators behandelt, um Wasserstoffatome durch Deuterium zu ersetzen.

Bildung von Clotrimazol-d5: Das deuterierte Benzylchlorid wird dann mit Imidazol in einem Lösungsmittel wie deuteriertem Chloroform unter Rückflussbedingungen umgesetzt, um Clotrimazol-d5 zu erhalten.

Industrielle Produktionsmethoden

Die industrielle Produktion von Clotrimazol-d5 folgt ähnlichen Synthesewegen, jedoch in größerem Maßstab. Der Prozess beinhaltet eine strenge Kontrolle der Reaktionsbedingungen, um die Ausbeute und Reinheit zu maximieren. Die Verwendung von Hochdruckreaktoren und kontinuierlichen Fließsystemen kann die Effizienz der Deuteriumeinarbeitung verbessern.

Analyse Chemischer Reaktionen

Arten von Reaktionen

Clotrimazol-d5 durchläuft verschiedene chemische Reaktionen, darunter:

Oxidation: Clotrimazol-d5 kann mit Oxidationsmitteln wie Wasserstoffperoxid oder Kaliumpermanganat oxidiert werden, was zur Bildung von oxidierten Derivaten führt.

Reduktion: Reduktionsreaktionen können mit Reduktionsmitteln wie Lithiumaluminiumhydrid durchgeführt werden, was zur Bildung von reduzierten Imidazol-Derivaten führt.

Substitution: Nucleophile Substitutionsreaktionen können auftreten, wobei das Chloratom in Clotrimazol-d5 durch andere Nucleophile wie Hydroxid- oder Aminogruppen ersetzt wird.

Häufige Reagenzien und Bedingungen

Oxidation: Wasserstoffperoxid, Kaliumpermanganat; typischerweise in wässrigen oder organischen Lösungsmitteln durchgeführt.

Reduktion: Lithiumaluminiumhydrid, Natriumborhydrid; in der Regel unter wasserfreien Bedingungen durchgeführt.

Substitution: Natriumhydroxid, Ammoniak; Reaktionen werden oft in polaren Lösungsmitteln wie Wasser oder Alkoholen durchgeführt.

Hauptprodukte, die gebildet werden

Oxidation: Oxidierte Imidazol-Derivate.

Reduktion: Reduzierte Imidazol-Derivate.

Substitution: Substituierte Imidazol-Verbindungen mit verschiedenen funktionellen Gruppen.

Vergleich Mit ähnlichen Verbindungen

Clotrimazol-d5 kann mit anderen deuteriummarkierten Antimykotika und Imidazol-Derivaten verglichen werden:

Ketoconazol-d5: Ein weiteres deuteriummarkiertes Antimykotikum, das in seiner Struktur ähnlich ist, aber andere pharmakokinetische Eigenschaften aufweist.

Miconazol-d5: Teilt den Imidazolring, unterscheidet sich jedoch in seiner Seitenkettenstruktur und dem Spektrum der antimykotischen Aktivität.

Fluconazol-d5: Ein Triazol-Derivat mit einem breiteren Wirkungsspektrum und unterschiedlichen Stoffwechselwegen.

Einzigartigkeit

Clotrimazol-d5 ist durch seine spezifische Deuteriummarkierung einzigartig, die eine verbesserte Stabilität bietet und detaillierte pharmakokinetische Studien ermöglicht, ohne die biologische Aktivität der Verbindung zu verändern. Dies macht es zu einem wertvollen Werkzeug sowohl in der Forschung als auch in industriellen Anwendungen.

Eigenschaften

IUPAC Name |

1-[(2-chlorophenyl)-(2,3,4,5,6-pentadeuteriophenyl)-phenylmethyl]imidazole |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H17ClN2/c23-21-14-8-7-13-20(21)22(25-16-15-24-17-25,18-9-3-1-4-10-18)19-11-5-2-6-12-19/h1-17H/i1D,3D,4D,9D,10D |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VNFPBHJOKIVQEB-MBRJKSRSSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3Cl)N4C=CN=C4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C(=C(C(=C1[2H])[2H])C(C2=CC=CC=C2)(C3=CC=CC=C3Cl)N4C=CN=C4)[2H])[2H] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H17ClN2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

349.9 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[(8R,9S,13S,14S,17R)-17-acetyl-3-chloro-2,4-diformyl-13-methyl-9,11,12,14,15,16-hexahydro-8H-cyclopenta[a]phenanthren-17-yl] acetate](/img/structure/B562897.png)

![N-Des[2-(2-hydroxyethoxy)ethyl] Quetiapine-d8](/img/structure/B562903.png)

![3-[14-(N-Boc-amino)-21,21-dimethyl-13,15,19-trioxo-3,6,9,20-tetraoxa-12,16-diazadocosyloxy]benzoic Acid](/img/structure/B562908.png)